4-(4-BENZOYL-1-PIPERAZINYL)-1-PHENYL-1H-PYRAZOLO(3,4-D)PYRIMIDINE
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Overview
Description
4-(4-Benzoyl-1-piperazinyl)-1-phenyl-1H-pyrazolo(3,4-d)pyrimidine is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a benzoyl group attached to a piperazine ring, a phenyl group, and a pyrazolopyrimidine core. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzoyl-1-piperazinyl)-1-phenyl-1H-pyrazolo(3,4-d)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolopyrimidine Core: The pyrazolopyrimidine core can be synthesized through the cyclization of appropriate precursors, such as 3-aminopyrazole and a suitable aldehyde or ketone, under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid is coupled with a halogenated pyrazolopyrimidine intermediate in the presence of a palladium catalyst.
Attachment of the Benzoyl-Piperazine Moiety: The final step involves the nucleophilic substitution of a benzoyl chloride with piperazine, followed by the coupling of the resulting benzoyl-piperazine with the pyrazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzoyl-1-piperazinyl)-1-phenyl-1H-pyrazolo(3,4-d)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
4-(4-Benzoyl-1-piperazinyl)-1-phenyl-1H-pyrazolo(3,4-d)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.
Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets, such as enzymes and receptors.
Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.
Industrial Applications: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-Benzoyl-1-piperazinyl)-1-phenyl-1H-pyrazolo(3,4-d)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of kinases involved in cell signaling, leading to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Benzoyl-1-piperazinyl)-6-ethylthieno[2,3-d]pyrimidine
- 1-(4-Methylbenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
4-(4-Benzoyl-1-piperazinyl)-1-phenyl-1H-pyrazolo(3,4-d)pyrimidine is unique due to its specific structural features, such as the presence of both a benzoyl-piperazine moiety and a phenyl group attached to the pyrazolopyrimidine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
phenyl-[4-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c29-22(17-7-3-1-4-8-17)27-13-11-26(12-14-27)20-19-15-25-28(21(19)24-16-23-20)18-9-5-2-6-10-18/h1-10,15-16H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOHAIMSYDWAQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C=NN3C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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